2-Amino-5-ethyl-4,6-diphenylnicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H17N3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-amino-5-ethyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H17N3/c1-2-16-18(14-9-5-3-6-10-14)17(13-21)20(22)23-19(16)15-11-7-4-8-12-15/h3-12H,2H2,1H3,(H2,22,23) |
InChI Key |
IUSVQQNIYFXILW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethyl-4,6-diphenylnicotinonitrile typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in the presence of a catalyst. The reaction is often carried out in aqueous media using catalysts such as cellulose sulfuric acid . This method offers advantages like shorter reaction times, simple work-up procedures, excellent yields, and catalyst recovery.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of green chemistry principles, such as employing water as a solvent and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethyl-4,6-diphenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nicotinonitrile core.
Substitution: The amino and phenyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nicotinonitrile core .
Major Products
The major products formed from these reactions include various substituted nicotinonitrile derivatives, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
Synthesis of 2-Amino-5-ethyl-4,6-diphenylnicotinonitrile
The synthesis of this compound typically involves a multi-step process. Initial reactions often include the condensation of acetophenones with malononitrile under basic conditions, followed by cyclization to form the desired compound. Recent studies have demonstrated various methods for synthesizing this compound, including:
- Solvent-free conditions : This method is environmentally friendly and simplifies the reaction process.
- Microwave and ultrasonic irradiation : These techniques enhance reaction rates and yields while reducing reaction times .
Anticancer Properties
Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has been reported to surpass the potency of established chemotherapeutic agents like Doxorubicin in certain assays . The compound's mechanism of action may involve interference with cellular pathways essential for cancer cell survival.
Antimicrobial Activity
Compounds related to this compound have been investigated for their antibacterial properties. Studies indicate that derivatives of this compound can exhibit activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential for therapeutic applications in treating bacterial infections .
Fluorescent Sensors
The photophysical properties of this compound make it suitable for use as a fluorescent sensor. Its fluorescence characteristics can be tuned based on solvent environments, allowing it to detect changes in chemical conditions effectively . This property is particularly valuable in monitoring photopolymerization processes where real-time feedback on polymerization progress is crucial.
Energy Transfer Systems
The compound's ability to undergo red and blue shifts in fluorescence makes it applicable in energy transfer systems, including solar energy conversion and light harvesting technologies . These applications leverage its photophysical properties to enhance energy efficiency.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-5-ethyl-4,6-diphenylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of HIV-1 integrase, the compound binds to the enzyme’s active site, preventing the integration of viral DNA into the host genome. Similarly, its inhibition of IKK-β disrupts the NF-κB signaling pathway, reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities:
Reactivity and Electronic Properties
- APNs (e.g., 2-Amino-4,6-diphenylnicotinonitrile): Exhibit a HOMO-LUMO gap of ~4.08 eV (calculated via TD-DFT), with fluorescence maxima shifting from 410 nm (in hexane) to 470 nm (in DMSO) due to solvent polarity . The absence of the ethyl group allows stronger π-π interactions, critical for their role as fluorescent sensors .
- 2-Methoxy-4,6-diphenylnicotinonitrile: The methoxy group lowers electrophilicity compared to amino analogs. DFT studies reveal a HOMO-LUMO gap of ~7.77 eV, with significant contributions from π-π and C-H···N interactions to crystal stability .
Crystallographic and Intermolecular Interactions
- 2-Methoxy-4,6-diphenylnicotinonitrile: Crystallizes in the orthorhombic P21212 space group, with Hirshfeld surface analysis revealing 12.4% H···N and 9.8% C···C interactions. π-π stacking distances range from 3.6–3.8 Å .
- APNs: Limited crystallographic data, but synthetic routes (e.g., chalcone-malononitrile condensation) suggest similar packing patterns .
- This compound: The ethyl group may disrupt close-packed crystal arrangements, reducing melting points compared to methoxy or unsubstituted analogs.
ADMET and Physicochemical Properties
Biological Activity
2-Amino-5-ethyl-4,6-diphenylnicotinonitrile is a compound belonging to the nicotinonitrile family, which has garnered attention due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 266.34 g/mol. The structure features a pyridine ring substituted with two phenyl groups and an ethyl amino group, which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aldehydes with malononitrile in the presence of a base. A common method includes:
- Formation of Chalcones : Reacting equimolar amounts of acetophenones and aldehydes under basic conditions.
- Cyclization : The chalcones are then reacted with malononitrile and ammonium acetate to form the desired compound through a cyclization process.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer : The compound shows exceptional potency against breast cancer cell lines, surpassing the effectiveness of established chemotherapeutics like Doxorubicin .
Antioxidant Activity
Research indicates that derivatives of this compound possess moderate antioxidant activities. They were tested using standard assays against various cell lines, revealing their potential in mitigating oxidative stress-related damage .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 64.5 to 250 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound is believed to interact with specific proteins and enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Mechanism : Its ability to scavenge free radicals contributes to its protective effects against cellular damage.
Case Studies
- Cytotoxicity Against Cancer Cells : A study reported that various derivatives of the compound exhibited IC50 values significantly lower than those for conventional chemotherapeutics in breast cancer models .
- Antimicrobial Testing : In another investigation, the compound was tested against E. coli and S. aureus, showing promising results in inhibiting bacterial growth .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
